2-Bromo-1-(2-iodophenyl)ethanone
Overview
Description
“2-Bromo-1-(2-iodophenyl)ethanone” is a chemical compound that belongs to the family of compounds known as halogenated ketones . It has a molecular formula of C8H6BrIO and an average mass of 324.941 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to different carbon atoms in the ethanone backbone . The presence of these halogens contributes to the compound’s unique physical and chemical properties .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-1-(2-iodophenyl)ethanone” are not detailed in the retrieved papers, compounds of this nature typically undergo reactions that involve the halogen atoms .
Physical And Chemical Properties Analysis
“2-Bromo-1-(2-iodophenyl)ethanone” is a solid under normal conditions . It has a density of 2.080±0.06 g/cm3 and a boiling point of 162-164 °C under a pressure of 6 Torr .
Scientific Research Applications
Pyrolysis Products Identification
- Identification of Pyrolysis Products : A study focused on the pyrolysis products of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone and its iodo analogue. It emphasized the formation of various by-products upon pyrolysis, highlighting the importance of understanding these processes for safety and environmental concerns (Texter et al., 2018).
Chemical Synthesis and Mechanisms
- Synthesis of α,β-Unsaturated Ketones : A study detailed the synthesis of α,β-unsaturated ketones via an electron-transfer chain reaction involving α-bromoketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This synthesis pathway offers insight into the creation of chalcone analogues (Curti et al., 2007).
- Improvement in Synthetic Technology : Research on improving the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various syntheses, was conducted. It explored the use of Br2 as a brominating agent, resulting in a higher yield and purity, demonstrating advancements in synthetic methodologies (Yu-feng, 2013).
Catalysis and Reaction Studies
- Palladium-Catalyzed Selective α-Arylation : A study presented the synthesis of 1-(2-bromophenyl)-2-phenylethanones via palladium-catalyzed α-arylation. This method highlighted the selective activation of more reactive external iodo-arenes, providing insights into more efficient synthesis processes (Krishna et al., 2014).
Crystallography and Molecular Structure
- Hydrogen-Bonding Patterns in Enaminones : Research was conducted on the hydrogen-bonding patterns in enaminones, including compounds like 2Z-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study provided valuable information on the molecular interactions and structural stability of such compounds (Balderson et al., 2007).
Computational Chemistry Studies
- Nucleophilic Substitution Reaction Study : Computational analysis was performed on the reactions between imidazole and various 2-bromo-1-arylethanones. This study used Density Functional Theory calculations to understand the molecular interactions and reactivity of these compounds (Erdogan & Erdoğan, 2019).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(2-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHKKKUXDGIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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